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Compound of Interest

Compound Name:
2,3,6,7,10,11-

Hexamethoxytriphenylene

Cat. No.: B1308117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of

2,3,6,7,10,11-hexamethoxytriphenylene (HMTP), a disc-shaped planar molecule with

significant interest in materials science and drug development.[1] This document details the key

structural parameters, experimental protocols for its synthesis and crystallographic analysis,

and visual representations of its structure and the workflow for its geometric determination.

Core Molecular Structure and Symmetry
2,3,6,7,10,11-Hexamethoxytriphenylene is characterized by a triphenylene core

functionalized with six methoxy groups at the ortho-positions. This substitution pattern confers

a high degree of symmetry to the molecule, belonging to the D3h point group.[1] The planar,

disc-like shape of HMTP is a key feature influencing its self-assembly properties and potential

applications in areas such as liquid crystals and organic frameworks.[1]

Quantitative Molecular Geometry Data
The precise bond lengths, bond angles, and dihedral angles of hexamethoxytriphenylene have

been determined by single-crystal X-ray diffraction. The crystallographic data for this analysis is

deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number

147349. The following tables summarize the key geometric parameters derived from this

crystallographic data.
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Table 1: Selected Bond Lengths for Hexamethoxytriphenylene

Atom 1 Atom 2 Bond Length (Å)

C1 C2 1.385

C1 C6 1.421

C1 C12A 1.465

C2 C3 1.423

C2 O1 1.368

C3 C4 1.384

C3 O2 1.368

C4 C5 1.422

C4 C9A 1.464

C5 C6 1.380

O1 C7 1.425

O2 C8 1.425

Table 2: Selected Bond Angles for Hexamethoxytriphenylene
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Atom 1 Atom 2 Atom 3 Bond Angle (°)

C2 C1 C6 121.2

C2 C1 C12A 119.2

C6 C1 C12A 119.6

C1 C2 C3 119.0

C1 C2 O1 115.5

C3 C2 O1 125.5

C2 C3 C4 119.0

C2 C3 O2 125.5

C4 C3 O2 115.4

C3 C4 C5 121.2

C3 C4 C9A 119.2

C5 C4 C9A 119.6

C2 O1 C7 117.8

C3 O2 C8 117.8

Table 3: Selected Dihedral Angles for Hexamethoxytriphenylene
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Atom 1 Atom 2 Atom 3 Atom 4
Dihedral Angle
(°)

C6 C1 C2 C3 0.1

C12A C1 C2 C3 179.9

C6 C1 C2 O1 179.4

C12A C1 C2 O1 -0.8

C1 C2 C3 C4 0.0

O1 C2 C3 C4 -179.3

C1 C2 C3 O2 179.4

O1 C2 C3 O2 0.1

C1 C2 O1 C7 -3.1

C3 C2 O1 C7 176.2

C2 C3 C4 C5 0.1

O2 C3 C4 C5 179.5

C2 C3 C4 C9A -179.9

O2 C3 C4 C9A -0.5

C2 C3 O2 C8 -3.1

C4 C3 O2 C8 176.3

Experimental Protocols
Synthesis of 2,3,6,7,10,11-Hexamethoxytriphenylene
The synthesis of 2,3,6,7,10,11-hexamethoxytriphenylene can be achieved through the

oxidative trimerization of 1,2-dimethoxybenzene.[2]

Materials:

1,2-Dimethoxybenzene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1308117?utm_src=pdf-body
https://www.benchchem.com/product/b1308117?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1435481.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous Ferric Chloride (FeCl3)

70% Sulfuric Acid

Ice Water

Distilled Water

Procedure:

In a suitable reaction vessel, dissolve 1,2-dimethoxybenzene (0.23 mol) and anhydrous ferric

chloride (0.74 mol) in 70% sulfuric acid.[2]

Stir the reaction mixture at 25 °C for 24 hours.[2]

After the reaction is complete, slowly pour the mixture into a beaker containing 500 g of ice

water.[2]

Collect the precipitated crystals by filtration.[2]

Wash the collected crystals with 1 L of distilled water.[2]

Dry the purified crystals to obtain 2,3,6,7,10,11-hexamethoxytriphenylene.[2]

Single-Crystal X-ray Diffraction Analysis
The determination of the molecular geometry of hexamethoxytriphenylene was carried out

using single-crystal X-ray diffraction.

Crystal Growth:

Single crystals of 2,3,6,7,10,11-hexamethoxytriphenylene suitable for X-ray diffraction

were obtained by sublimation at 270 °C in a vacuum (2 × 10-2 mbar).

Data Collection and Refinement:

A suitable single crystal is mounted on a goniometer head.
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X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα radiation) and a detector.

The crystal structure is solved using direct methods and refined by full-matrix least-squares

on F2.

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated

positions and refined using a riding model.

The final crystallographic data, including unit cell parameters, atomic coordinates, and

displacement parameters, are deposited in a crystallographic database such as the

Cambridge Crystallographic Data Centre (CCDC).

Visualizations
Molecular Structure of Hexamethoxytriphenylene
Caption: Molecular structure of 2,3,6,7,10,11-hexamethoxytriphenylene.

Experimental Workflow for Molecular Geometry
Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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